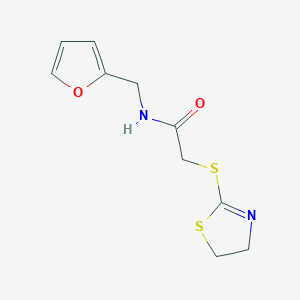![molecular formula C18H18FNO2 B5668046 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of azetidin-2-ones, including compounds similar to "1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol," often involves strategic modifications to enhance activity and stability. For instance, Rosenblum et al. (1998) discussed designing and synthesizing azetidinone cholesterol absorption inhibitors, emphasizing the modification of potential sites for metabolic oxidation to enhance efficacy (Rosenblum et al., 1998).
Molecular Structure Analysis
The crystal and molecular structure of compounds closely related to azetidin-3-ols, such as 1-(diphenylmethyl)azetidin-3-ol, was investigated by Ramakumar et al. (1977), highlighting the significance of the four-membered rings and their puckered conformations (Ramakumar et al., 1977).
Chemical Reactions and Properties
Azetidin-2-ones' reactivity and chemical properties are influenced by their structure. For example, the synthesis and nicotinic acetylcholine receptor binding properties of fluorinated azetidinyl pyridines, as explored by Doll et al. (1999), showcase the potential of azetidin-2-ones in binding to specific receptor subtypes, demonstrating their reactivity and application in medicinal chemistry (Doll et al., 1999).
properties
IUPAC Name |
3-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-9-5-4-8-15(17)16(13-6-2-1-3-7-13)10-18(22)20-11-14(21)12-20/h1-9,14,16,21H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARDEUFZKYCKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5667982.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5667993.png)
![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)
![2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone](/img/structure/B5668006.png)

![1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5668017.png)
![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5668025.png)


![2-(4-{3-[1-(dimethylamino)ethyl]phenyl}-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5668056.png)
![ethyl 5-methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5668058.png)
![2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol](/img/structure/B5668065.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)